Ponceau 3R free acid

Catalog No.
S13294683
CAS No.
25738-43-6
M.F
C19H18N2O7S2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ponceau 3R free acid

CAS Number

25738-43-6

Product Name

Ponceau 3R free acid

IUPAC Name

3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid

Molecular Formula

C19H18N2O7S2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28)

InChI Key

OQQYJPVCDFFEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C

Ponceau 3R free acid (3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid) is the fully protonated, metal-free form of the well-known azo dye Ponceau 3R. While the disodium salt (CAS 3564-09-8) is the standard commercial form historically used in bulk staining and coloring, the free acid is specifically procured for advanced analytical, electrochemical, and synthetic applications [1]. Featuring a molecular weight of 450.48 g/mol and two highly acidic sulfonic acid groups, this form is characterized by its enhanced solubility in polar organic solvents and its complete lack of alkali metal counterions. Buyers typically select the free acid over the sodium salt when their workflows require anhydrous processing, custom lipophilic salt synthesis, or strict control over ionic strength and metal contamination in sensitive electroanalytical assays [2].

Research Fit

Form Free acid reference standard for accurate gravimetric preparation
Workflow Validated for reversible total protein staining in cellulose acetate and Western blotting
Detection Distinct λmax at 508 nm enables unambiguous multi-dye HPLC identification

Attempting to substitute Ponceau 3R free acid with the common disodium salt introduces significant process inefficiencies in non-aqueous and electroanalytical workflows. The disodium salt is highly hydrophilic and virtually insoluble in anhydrous organic solvents, necessitating the use of aqueous co-solvents that can disrupt moisture-sensitive polymer formulations or organic synthesis routes [1]. Furthermore, in electrochemical sensor development or trace metal analysis, the inevitable introduction of two equivalents of sodium ions per mole of dye creates unacceptable background noise and necessitates complex, yield-reducing desalting steps [2]. For manufacturers producing custom lipophilic dye derivatives, starting with the sodium salt requires inefficient biphasic metathesis, whereas the free acid allows for direct, high-yield neutralization with organic amines [3].

Substitution Risk

Target
Ponceau 3R (free acid)
Sulfonation pattern and 2,4,5-trimethylphenyl substitution define staining stoichiometry and mitochondrial inhibitory potency
Substitute
Ponceau 2R / Ponceau S
Different λmax, binding sites, and background characteristics may shift densitometric quantification and toxicological classification
Target
Ponceau 3R free acid
Molecular weight 450.5 g/mol ensures correct standard concentration without counter-ion correction
Substitute
Ponceau 3R disodium salt
~9.8% mass difference introduces gravimetric error if used interchangeably in analytical standard preparation

Solubility in Anhydrous Polar Organics

The protonated sulfonic acid groups of Ponceau 3R free acid fundamentally alter its solvation dynamics compared to its ionized counterpart. While Ponceau 3R disodium salt exhibits negligible solubility in anhydrous polar organics like methanol or ethanol (typically <1 mg/mL), the free acid form demonstrates high solubility (>50 mg/mL) in these same solvents [1]. This allows for the preparation of highly concentrated dye solutions without the introduction of water.

Evidence DimensionSolubility in anhydrous methanol/ethanol
Target Compound Data>50 mg/mL (Ponceau 3R free acid)
Comparator Or Baseline<1 mg/mL (Ponceau 3R disodium salt)
Quantified Difference>50-fold increase in organic solubility
ConditionsAmbient temperature, anhydrous polar organic solvents

Enables the direct formulation of solvent-based inks, non-aqueous stains, and polymer dopes without the complications of aqueous co-solvents.

Mitochondrial inhibition rank
Head-to-head
Strongest inhibitor among 18 azo dyes at 1 mM
Supports positive-control selection for mitochondrial toxicity screening
Isolated rat liver mitochondria; rank: Sunset Yellow < New Coccine < Ponceau SX < Ponceau R < Orange I < Ponceau 3R

Efficiency of Lipophilic Salt Synthesis

For applications requiring hydrophobic dye derivatives (e.g., tetrabutylammonium salts), Ponceau 3R free acid serves as an ideal direct precursor. Reacting the free acid with the target organic amine proceeds via simple acid-base neutralization with near 100% atom economy for the anion exchange [1]. Conversely, synthesizing these lipophilic salts from the disodium salt requires either biphasic ion-exchange metathesis or the use of ion-exchange resins, which significantly lowers the overall yield and increases processing time.

Evidence DimensionSynthetic route to quaternary ammonium dye salts
Target Compound DataDirect neutralization (single step, high yield)
Comparator Or BaselineBiphasic metathesis / ion-exchange (multi-step, lower yield)
Quantified DifferenceElimination of desalting and metathesis steps
ConditionsSynthesis of hydrophobic dye derivatives for solvent extraction

Drastically reduces synthesis time and improves yields for manufacturers producing custom solvent-soluble dye complexes.

Carcinogenicity classification
Reported
IARC Group 2B; 13/20 rats with neoplastic liver changes at 2.0% diet
Informs safety protocol design for azo dye handling and waste management
Two-year oral study; Ponceau 2R non-carcinogenic in bladder model

Alkali Metal Interference Elimination in Electroanalysis

In the development of ion-selective electrodes and sensitive electrochemical assays, background alkali metal concentrations must be strictly minimized. Procuring Ponceau 3R free acid ensures zero equivalents of sodium are introduced into the system [1]. In contrast, the standard disodium salt introduces two moles of Na+ for every mole of dye, which can cause severe baseline drift or false positives in sodium-sensitive or trace-metal analytical environments.

Evidence DimensionIntroduced Sodium (Na+) per mole of dye
Target Compound Data0 equivalents Na+
Comparator Or Baseline2 equivalents Na+ (Ponceau 3R disodium salt)
Quantified Difference100% reduction in sodium contamination
ConditionsFormulation of electrochemical sensor matrices or analytical buffers

Prevents background interference and baseline drift in sensitive electroanalytical and trace-metal diagnostic applications.

Protein binding affinity
Head-to-head
ΔF₁₀ = −7,400 cal/mole (vs. Tartrazine −6,130 cal/mole)
Supports selection for protein detection requiring strong dye–protein complexation
Equilibrium dialysis; BSA at pH 7.0; ~5 binding sites; K ~10⁵ M⁻¹

Ionic Strength Control in Acidic Formulations

Ponceau dyes are frequently used in acidic solutions for protein staining. Because Ponceau 3R free acid is already fully protonated, it acts as its own acidifier when dissolved in water, minimizing the need for added mineral acids [1]. Using the disodium salt requires the addition of stronger acids (like HCl) to lower the pH, which proportionally increases the total ionic strength of the solution and can lead to unwanted protein precipitation or band broadening.

Evidence DimensionContribution to total ionic strength during pH adjustment
Target Compound DataMinimal (self-acidifying)
Comparator Or BaselineHigh (requires added mineral acids and retains Na+ ions)
Quantified DifferenceAvoidance of extraneous counterions (Na+ and Cl-)
ConditionsPreparation of low-pH aqueous staining buffers

Maintains optimal low ionic strength in electrophoretic and protein staining workflows, ensuring sharp band resolution.

UV-Vis spectral signature
Cross-study
λmax = 508 nm (0.02 mol/L NH₄OAc)
Supports unambiguous identification in multi-dye HPLC-UV-DAD methods
Δλ +5 nm vs. Ponceau 2R; −12 nm vs. Ponceau S
HPLC LOD in food matrix
Head-to-head
0.082 mg/kg (16.3% lower than Ponceau 2R)
Supports trace-level regulatory testing of banned azo dyes
Reversed-phase HPLC; hard candy and orange juice; recoveries 82.5–96.7%
Ames mutagenicity profile
Head-to-head
Marginal to weak activity (modified Ames with FMN/S9)
Supports calibration of in vitro genotoxicity screening batteries
Protocol-dependent; lower than benzidine-based dyes; reductive activation by gut anaerobes possible

Hydrophobic Sensor Dye Precursor

Ponceau 3R free acid is the preferred starting material for synthesizing lipophilic quaternary ammonium salts (e.g., TBA-Ponceau 3R). These custom salts are heavily utilized in the fabrication of solvent-polymeric membranes for optical and electrochemical sensors, where the dye must remain stable in a hydrophobic matrix without leaching into aqueous samples [1].

Non-Aqueous Industrial Inks & Coatings

Due to its high solubility in polar organic solvents, the free acid form is directly incorporated into anhydrous ink formulations, wood stains, and specialized polymer coatings. This avoids the drying defects and phase-separation issues commonly caused by the aqueous co-solvents required when using the disodium salt [2].

Alkali-Metal-Free Electroanalytical Buffers

In trace metal analysis and the development of ion-selective electrodes, Ponceau 3R free acid is utilized as a redox-active or pH-indicating component. Its lack of sodium counterions ensures that the dye can be added to the system without artificially inflating background alkali metal readings or causing sensor interference [3].

Low-Ionic-Strength Protein Staining

For specialized electrophoretic applications requiring highly controlled ionic environments, the free acid is used to formulate acidic protein stains. By acting as its own acidifier, it eliminates the need for excess mineral acids, thereby preventing the high ionic strength conditions that cause protein band diffusion on membranes [2].

Application Fit

Application
Selection Property
Validation Focus
Serum protein electrophoresis
Free acid form for accurate standard preparation; documented low staining background
Staining reproducibility and densitometric linearity on cellulose acetate membranes
Reference standard for banned azo dye detection
Certified free acid identity (MW 450.5) avoids ~9.8% gravimetric error of disodium salt
Retention time and λmax confirmation in multi-dye HPLC-UV-DAD or HPCE methods
Positive control for mitochondrial toxicity screening
Ranked highest respiratory inhibitor among 18 azo dyes at 1 mM
Inhibition potency in isolated mitochondria and off-target liability panel performance
Protein–dye binding model for biochemical education
Well-characterized BSA binding thermodynamics (ΔF, binding sites, spectral shift)
Langmuir isotherm fitting and spectrophotometric binding assay reproducibility

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

450.05554326 g/mol

Monoisotopic Mass

450.05554326 g/mol

Heavy Atom Count

30

UNII

WD0P7VB90K

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